![molecular formula C22H12BrF2N3 B2613423 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-48-6](/img/structure/B2613423.png)

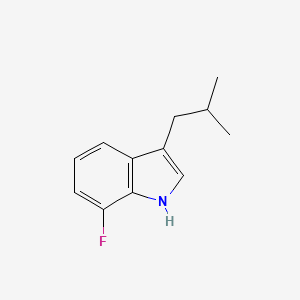

3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with a quinoline-based structure.

- It contains a pyrazolo[4,3-c]quinoline core, which is a fused ring system.

- The compound has bromine and fluorine substituents on the phenyl rings.

Synthesis Analysis

- The synthesis of this compound involves the construction of the pyrazolo[4,3-c]quinoline ring system.

- Specific synthetic methods would need to be explored in relevant literature.

Molecular Structure Analysis

- The molecular formula is C19H11BrF .

- The compound consists of a quinoline ring fused with a pyrazole ring.

- The bromine and fluorine atoms are attached to the phenyl rings.

Chemical Reactions Analysis

- The compound’s reactivity and potential reactions would depend on its functional groups.

- Further studies are needed to explore its chemical behavior.

Physical And Chemical Properties Analysis

- Density : 1.5±0.1 g/cm³

- Boiling Point : 372.8±32.0 °C at 760 mmHg

- Vapour Pressure : 0.0±0.9 mmHg at 25°C

- Enthalpy of Vaporization : 65.4±3.0 kJ/mol

- Flash Point : 179.3±25.1 °C

- Index of Refraction : 1.608

- Molar Refractivity : 64.8±0.3 cm³

- Polar Surface Area : 20 Ų

Applications De Recherche Scientifique

Inhibition of Bacterial β-Glucuronidase

A study on the effects of pyrazolo[4,3-c]quinolines, which include compounds structurally related to 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, demonstrated their potential as bacterial β-glucuronidase inhibitors. These inhibitors can reduce drug toxicity by preventing the reactivation of glucuronide-conjugated drugs in the intestine. This research highlights the pH-dependent manner in which these compounds operate, potentially offering a new class of bacterial β-glucuronidase-specific inhibitors to reduce chemotherapy-induced intestinal toxicity while preserving antitumor efficacy (Cheng et al., 2017).

Synthesis and Biological Activity Assessment

Another study focused on the synthesis and evaluation of biological activities of new pyrazole derivatives, closely related to the chemical structure . These derivatives demonstrated analgesic, anti-inflammatory, and vasorelaxant effects, indicating their potential for therapeutic applications. The research emphasized the importance of molecular modification and synthesis in discovering drugs with favorable pharmacological profiles, highlighting the versatility of pyrazolo[4,3-c]quinoline derivatives in drug development (Oliveira et al., 2017).

Immunostimulatory Effects

The immunostimulatory effects of pyrazolo[4,3-f]quinoline derivatives were explored in a study that identified novel analogs with potent in vivo effects in mouse protection models. This research underscores the potential of these compounds in enhancing immune responses, which could be beneficial in various therapeutic contexts, including the treatment of infections and possibly in cancer immunotherapy (Moyer et al., 1992).

Antipsoriatic Potential

Investigations into FLT3 inhibitors for psoriasis treatment identified a compound with significant antipsoriatic effects in animal models. This study demonstrates the potential of pyrazolo[4,3-c]quinoline derivatives in treating chronic autoimmune diseases like psoriasis, offering insights into the mechanisms of action and therapeutic efficacy of these compounds (Li et al., 2016).

Safety And Hazards

- Safety information should be obtained from reliable sources.

- Consult safety data sheets (SDS) for handling precautions.

Orientations Futures

- Investigate the compound’s biological activity and potential applications.

- Explore modifications to enhance its properties.

Propriétés

IUPAC Name |

3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12BrF2N3/c23-14-3-1-2-13(10-14)21-19-12-26-20-9-6-16(25)11-18(20)22(19)28(27-21)17-7-4-15(24)5-8-17/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVURJMQOTOJNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12BrF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2613340.png)

![3-[3-(4-morpholinyl)propoxy]Benzenamine](/img/structure/B2613343.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)

![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)

![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)